molecular formula C17H22N2O3 B5670768 6,7-dimethoxy-N-methylspiro[3H-isoquinoline-4,1'-cyclopentane]-1-carboxamide

6,7-dimethoxy-N-methylspiro[3H-isoquinoline-4,1'-cyclopentane]-1-carboxamide

Cat. No.: B5670768
M. Wt: 302.37 g/mol
InChI Key: PNOUQWFXFGTKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-N-methylspiro[3H-isoquinoline-4,1’-cyclopentane]-1-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-methylspiro[3H-isoquinoline-4,1’-cyclopentane]-1-carboxamide typically involves multiple steps. One common method starts with the acylation of 1-(3,4-dimethoxyphenyl)cyclopentylamine with benzo[d][1,3]dioxole-5-carbonyl chloride in the presence of pyridine to form an amide . This intermediate is then subjected to cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions to obtain 3,4-dihydroisoquinoline derivatives . The final step involves the reduction of these derivatives with sodium borohydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-methylspiro[3H-isoquinoline-4,1’-cyclopentane]-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-N-methylspiro[3H-isoquinoline-4,1’-cyclopentane]-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-methylspiro[3H-isoquinoline-4,1’-cyclopentane]-1-carboxamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes such as neurotransmission and enzyme inhibition . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-N-methylspiro[3H-isoquinoline-4,1’-cyclopentane]-1-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7-dimethoxy-N-methylspiro[3H-isoquinoline-4,1'-cyclopentane]-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-18-16(20)15-11-8-13(21-2)14(22-3)9-12(11)17(10-19-15)6-4-5-7-17/h8-9H,4-7,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOUQWFXFGTKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NCC2(CCCC2)C3=CC(=C(C=C31)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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